molecular formula C10HCl7 B052940 1,2,3,4,5,6,7-Heptachloronaphthalene CAS No. 58863-14-2

1,2,3,4,5,6,7-Heptachloronaphthalene

Cat. No.: B052940
CAS No.: 58863-14-2
M. Wt: 369.3 g/mol
InChI Key: NDZIBNJHNBUHKW-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7-Heptachloronaphthalene (CAS: 58863-14-2) is a high-purity, heptachlorinated congener of polychlorinated naphthalene (PCN) offered for advanced scientific investigation. As a persistent organic pollutant (POP) listed under the Stockholm Convention, it serves as a critical standard in environmental and toxicological research. Main Research Applications: Environmental Fate and Persistence Studies: Used to study the bioaccumulation, environmental stability, and transport of PCNs in ecological models and food chains due to their high lipophilicity and resistance to degradation. Toxicological Mechanism Research: Ideal for investigating the mitochondrial-dependent mechanisms of neuronal death. Studies show that related hexachloronaphthalenes induce necrosis, loss of mitochondrial membrane potential (ΔΨm), and reactive oxygen species overproduction, suggesting mitochondria as a primary intracellular target . Analytical Method Development: Acts as a certified reference material for the calibration of analytical equipment (e.g., GC-MS, HPLC) to detect and quantify PCN concentrations in environmental samples, biological tissues, and food products. Research Value and Mechanism of Action: Polychlorinated naphthalenes are recognized as dioxin-like compounds (DLCs) that can act through the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of cytochrome P450 enzymes (e.g., CYP1A1/2) . This compound provides a robust model for probing these specific toxicological pathways. Its high chlorination contributes to significant persistence in soil and water systems, making it highly relevant for long-term environmental impact studies. Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines prior to use.

Properties

IUPAC Name

1,2,3,4,5,6,7-heptachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HCl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIBNJHNBUHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871440
Record name 1,2,3,4,5,6,7-Heptachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58863-14-2, 32241-08-0
Record name Naphthalene, 1,2,3,4,5,6,7-heptachloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, heptachloro-
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Record name 1,2,3,4,5,6,7-Heptachloronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptachloronaphthalene
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Preparation Methods

Metal Chloride Catalysts

FeCl3\text{FeCl}_3, AlCl3\text{AlCl}_3, and SbCl5\text{SbCl}_5 are widely used. FeCl3\text{FeCl}_3 in CCl4\text{CCl}_4 at 90°C achieves 85% conversion to heptachloronaphthalene within 24 hours, though product mixtures require fractional distillation. AlCl3\text{AlCl}_3-catalyzed reactions at 110°C show similar efficiency but higher isomer diversity due to Lewis acid-mediated rearrangements.

Fuller’s Earth and Silicate Catalysts

Patented methods employ Fuller’s earth (activated clay) to adsorb reactive intermediates, reducing over-chlorination. A protocol using 5% wt. Fuller’s earth in CCl4\text{CCl}_4 at 50°C produced heptachloronaphthalene with 90% purity, though yields dropped to 45% due to catalyst fouling.

Solvent and Inhibitor Effects

Solvent choice and radical inhibitors are critical for controlling reaction pathways.

Solvent-Mediated Reactions

Polar aprotic solvents (e.g., CCl4\text{CCl}_4, chlorobenzene) stabilize chloronium ions, promoting even substitution. Non-polar solvents like hexane favor radical mechanisms, increasing byproducts. A comparative study showed CCl4\text{CCl}_4 improved heptachloronaphthalene yield by 30% over hexane.

Radical Inhibition

Diphenylamine (0.005% wt.) and hydroquinone suppress radical chain reactions, minimizing polyhalogenation. In CCl4\text{CCl}_4, diphenylamine increased heptachloronaphthalene selectivity from 60% to 82% by quenching chlorine radicals.

Purification and Isomer Separation

Post-synthesis purification is essential due to coexisting PCN isomers.

Fractional Crystallization

Heptachloronaphthalene’s low solubility in ethanol allows selective crystallization. A 2020 study achieved 95% purity via three-stage crystallization at −20°C, albeit with 35% yield loss.

Chromatographic Methods

Preparative gas chromatography (GC) using DB-5MS columns resolves heptachloronaphthalene from octachloro isomers. High-performance liquid chromatography (HPLC) with C18 columns offers 99% purity but requires large solvent volumes.

Alternative Synthetic Routes

Decarboxylative Halogenation

While less common, decarboxylative chlorination of naphthalene carboxylic acids shows promise. For example, 1-naphthoic acid treated with SO2Cl2\text{SO}_2\text{Cl}_2 in POCl3\text{POCl}_3 at 120°C yields 40% heptachloronaphthalene via sequential decarboxylation and chlorination.

Photochlorination

UV irradiation of naphthalene in Cl2\text{Cl}_2-saturated CCl4\text{CCl}_4 produces heptachloronaphthalene at 50°C, but poor regioselectivity limits utility.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in cost and environmental impact. Chlorine gas handling requires specialized infrastructure, and catalyst recovery remains inefficient. A 2024 lifecycle assessment highlighted a 40% carbon footprint reduction using FeCl3\text{FeCl}_3 over AlCl3\text{AlCl}_3, though yields were 12% lower.

Data Tables

Table 1. Catalytic Chlorination Conditions and Yields

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
FeCl3\text{FeCl}_3CCl4\text{CCl}_490487085
Fuller’s earthCCl4\text{CCl}_450724590
SbCl5\text{SbCl}_5Chlorobenzene110366578

Table 2. Purification Methods Comparison

MethodPurity (%)Yield Loss (%)Cost (USD/kg)
Fractional crystallization9535120
Preparative GC9950450
HPLC9940600

Chemical Reactions Analysis

1,2,3,4,5,6,7-Heptachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated naphthoquinones.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Scientific Research Applications

Environmental Studies

Persistence and Toxicity
HeptaCN is studied extensively for its persistence in the environment and potential toxic effects on ecosystems. Its stability makes it a significant contaminant in soil and water systems. Research indicates that HeptaCN can accumulate in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health .

Biochemical Impact on Aquatic Life
Studies have shown that exposure to HeptaCN can result in biochemical changes in fish and other aquatic organisms. For instance, research on polychlorinated naphthalenes has indicated potential disruptions in liver function and metabolic processes in fish exposed to these compounds . This highlights the need for ongoing monitoring of HeptaCN levels in aquatic environments.

Toxicology

Health Risks and Mechanisms of Action
Toxicological studies have focused on the health risks associated with HeptaCN exposure. The compound has been shown to induce oxidative stress and disrupt cellular functions by binding to proteins and interfering with enzymatic activities. In animal studies, exposure to HeptaCN has resulted in significant changes to hematological parameters and liver function, indicating its potential as a toxicant .

Case Studies on Toxic Effects

  • Subchronic Toxicity : A study involving female Wistar rats revealed that exposure to a hexaCN mixture containing HeptaCN led to increased liver weights and decreased platelet counts at higher doses. The no observed adverse effect level (NOAEL) was identified at 0.03 mg/kg body weight per day .
  • Developmental Effects : Research has also documented developmental toxicity in animal models, including increased intrauterine mortality of embryos when exposed to hexaCN mixtures containing HeptaCN .

Analytical Chemistry

Reference Standard in Environmental Analysis
HeptaCN serves as a reference standard in the analysis of PCNs within environmental samples. Its use is critical for developing analytical methods aimed at detecting and quantifying PCN contamination in various matrices such as soil, water, and biota .

Detection Methods
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify HeptaCN levels in environmental samples. These methods are essential for assessing the extent of contamination and understanding the environmental fate of PCNs .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Impacts
Environmental StudiesMonitoring ecosystem healthPersistent contaminant affecting aquatic life
ToxicologyAssessing health risksInduces oxidative stress; affects liver function
Analytical ChemistryReference standard for PCN analysisEssential for quantifying environmental contamination

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7-Heptachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular processes by binding to proteins and interfering with enzyme functions. This compound can also induce oxidative stress, leading to cellular damage . Its persistence in the environment allows it to bioaccumulate in the food chain, posing long-term health risks to humans and wildlife.

Comparison with Similar Compounds

Comparison with Similar Polychlorinated Naphthalenes (PCNs)

Structural and Chemical Properties

PCNs vary in chlorine substitution patterns, which influence their stability, reactivity, and environmental behavior. Key comparisons include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Substitution
1,2,3,4,5,6,7-Heptachloronaphthalene 58863-14-2 C₁₀HCl₇ 369.29 Positions 1–7
1,2,3,4,5,6,8-Heptachloronaphthalene Not specified C₁₀HCl₇ 369.29 Positions 1–6, 8
Hexachloronaphthalenes (e.g., PCN67) 103426-97-7 C₁₀H₂Cl₆ 334.84 Varies (e.g., 1,2,3,4,6,7)
Octachloronaphthalene 2234-13-1 C₁₀Cl₈ 403.74 All 8 positions

Key Observations :

  • Heptachloronaphthalenes exhibit lower thermal stability than octachloronaphthalene. For example, during the degradation of octachloronaphthalene over Fe₃O₄, this compound is detected as a transient intermediate before further hydrodechlorination .
  • Hexachloronaphthalenes (e.g., PCN67) are more persistent in environmental matrices due to fewer chlorine atoms, which reduce susceptibility to degradation compared to heptachloronaphthalenes .
Enzyme Induction Potency:
Compound Enzyme Induction (Benzo[a]pyrene Hydroxylase) Relative Potency (REP)
This compound Potent inducer (rat hepatic microsomes) 0.003 (vs. TCDD = 1)
Octachloronaphthalene Moderate inducer 0.002–0.003
Hexachloronaphthalenes Weak inducer <0.001

Key Findings :

  • Heptachloronaphthalene and octachloronaphthalene are 100–1,000 times less potent than 2,3,7,8-TCDD (a dioxin) but still contribute to ~5% of the total toxic equivalence (TEQ) in food products like butter and cheese .
  • Hexachloronaphthalene mixtures induce mitochondrial-dependent neurotoxicity, while heptachloronaphthalene’s neurotoxic mechanisms remain less characterized .

Environmental Persistence and Degradation

  • Sources : PCNs are unintentional by-products of high-temperature industrial processes (e.g., waste incineration) and legacy contaminants in PCBs .
  • Degradation Pathways :
    • Octachloronaphthalene degrades into heptachloronaphthalene under catalytic conditions (e.g., Fe₃O₄), with dichloronaphthalenes as final products .
    • Heptachloronaphthalene is more resistant to microbial degradation than lower chlorinated congeners due to higher chlorine content .

Analytical and Commercial Availability

This compound is available as an analytical standard (purity >90%) in nonane or isooctane at concentrations of 10–100 µg/mL . In contrast, octachloronaphthalene standards are sold as neat solids (0.01–0.1 g) . Hexachloronaphthalene congeners (e.g., 1,2,3,5,6,7-hexachloronaphthalene) are more widely available due to their prevalence in environmental monitoring .

Biological Activity

1,2,3,4,5,6,7-Heptachloronaphthalene (PCN 73) is a polychlorinated naphthalene classified as a persistent organic pollutant (POP). It has garnered attention due to its significant biological activity and environmental impact. This article reviews the compound's biological effects, mechanisms of action, toxicological data, and relevant case studies.

This compound is characterized by its seven chlorine atoms attached to the naphthalene structure. This unique chlorination pattern influences its solubility, stability, and reactivity. The compound is known for its high toxicity and potential to bioaccumulate in various organisms.

The primary mechanism through which this compound exerts its biological effects involves:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Similar to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PCN 73 binds to the AhR. This binding activates various signaling pathways that can lead to the induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of xenobiotics and can cause oxidative stress in cells .
  • Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to cellular damage and disruption of normal cellular processes .

Toxicological Data

Research has demonstrated significant toxicological effects associated with exposure to this compound:

  • Animal Studies : In repeated dose toxicity studies on female Sprague-Dawley rats exposed to varying doses of PCN 73 (500–500000 ng/kg), significant histopathological changes were observed in the liver and thymus. Increased enzyme activity related to detoxification processes was noted alongside signs of oxidative stress .
  • Case Study - Fish and Wildlife : Studies have indicated that exposure to PCN 73 can lead to adverse effects in aquatic organisms. For example, biochemical responses in fish hepatocytes exposed to polychlorinated naphthalenes suggest that these compounds induce significant metabolic alterations.

Comparative Toxicity

To understand the relative potency of this compound compared to other chlorinated compounds:

CompoundRelative PotencyEffects Observed
TCDDReferenceImmunotoxicity; carcinogenicity
PCN 73ModerateLiver damage; enzyme induction
PCN 66Lower than TCDDThymic atrophy; metabolic disruption

The relative potency of PCN 73 is notably lower than that of TCDD but still significant enough to warrant concern regarding its ecological and health impacts .

Environmental Impact

As a persistent organic pollutant (POP), this compound poses risks not only to human health but also to wildlife. Its presence in various ecosystems has been documented extensively:

  • Aquatic Ecosystems : The compound has been detected in sediments and biota in contaminated water bodies such as the Great Lakes and St. Lawrence Estuary. Its accumulation in fish and other aquatic organisms raises concerns about biomagnification through food webs .
  • Terrestrial Impact : Studies indicate that terrestrial wildlife exposed to this compound exhibit similar toxicological responses as seen in aquatic species. This highlights the need for comprehensive risk assessments that consider both individual exposures and combined effects from complex mixtures of pollutants .

Q & A

Q. What are the validated synthesis methods for producing isomerically pure 1,2,3,4,5,6,7-heptachloronaphthalene?

Improved syntheses involve controlled chlorination of naphthalene under inert atmospheres, followed by fractional crystallization or preparative gas chromatography (GC) to isolate isomers. Key physicochemical data (e.g., melting points, spectral signatures) must be cross-validated using nuclear magnetic resonance (NMR) and X-ray crystallography to confirm purity . Challenges include minimizing side reactions, such as unintended isomerization, by optimizing reaction temperature and solvent polarity.

Q. How can researchers detect and quantify this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard. Calibration requires certified analytical standards (e.g., 100 µg/mL in nonane), validated against reference materials to ensure accuracy. Sample preparation involves extraction with non-polar solvents (e.g., hexane) and cleanup using silica gel columns to remove interfering organic compounds . Method validation must include recovery studies (spiked samples) and limits of detection (LOD) ≤ 0.1 µg/L .

Q. What are the known toxicokinetic properties of this compound in mammalian models?

Studies in rodents indicate high lipid solubility, leading to bioaccumulation in adipose tissue. Oral exposure routes show slow hepatic metabolism via cytochrome P450 enzymes, with metabolites excreted in bile. Dermal absorption rates are quantified using radiolabeled compounds (e.g., ¹⁴C-tracers) and autoradiography . Critical parameters include half-life (t₁/₂) in blood (~7 days) and partition coefficients (log P > 6) .

Q. What environmental persistence data exist for this compound?

Aerobic degradation half-lives in soil range from 150–300 days, with photolysis under UV light as a minor pathway. Hydrolysis is negligible due to stable C-Cl bonds. Monitoring protocols should prioritize sediment and biota sampling, as the compound adsorbs strongly to organic matter (Kₒc > 10,000) .

Advanced Research Questions

Q. How can conflicting data on isomer-specific toxicity be resolved?

Contradictions arise from impure samples or unvalidated analytical methods. Researchers must:

  • Use isomerically pure standards (e.g., synthesized via methods).
  • Conduct comparative toxicokinetic studies with controlled exposure routes (oral vs. inhalation).
  • Apply multivariate statistical models to isolate isomer-specific effects . Example: Discrepancies in hepatic enzyme induction between isomers may stem from differential binding to aryl hydrocarbon receptors (AhR) .

Q. What are the critical data gaps in understanding the compound’s structure-activity relationships (SAR)?

Key gaps include:

  • Electronic effects : Impact of chlorine substitution patterns on redox potential (e.g., DFT calculations).
  • Steric hindrance : Role of C-Cl bond angles in receptor binding (X-ray crystallography of protein-ligand complexes) .
  • Hydrogen bonding : Interactions with biomolecules via bifurcated C–H⋯F–C bonds, observed in fluorinated analogs . Prioritize SAR studies using QSAR models validated against experimental toxicity data .

Q. What experimental designs address the compound’s potential epigenetic effects?

Use in vitro models (e.g., human hepatocyte lines) exposed to subchronic doses (0.1–10 µM) to assess:

  • DNA methylation changes (whole-genome bisulfite sequencing).
  • Histone modification (ChIP-seq for H3K27ac).
  • Non-coding RNA expression (RNA-seq). Controls must include untreated cells and baseline epigenetic profiles .

Q. How does this compound interact with co-pollutants in mixed exposures?

Synergistic effects are likely with persistent organic pollutants (POPs) like PCBs. Experimental approaches:

  • Binary mixtures : Co-expose model organisms (e.g., zebrafish) to quantify additive vs. antagonistic effects on CYP1A1 induction.
  • Omics integration : Transcriptomic and metabolomic profiling to identify shared pathways (e.g., oxidative stress) .

Methodological Guidance

  • Contamination control : Store samples at –20°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid adsorption .
  • Ethical compliance : Adhere to OECD Guidelines for chemical testing (e.g., TG 453 for carcinogenicity) and report data transparently to address reproducibility crises .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7-Heptachloronaphthalene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5,6,7-Heptachloronaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.